2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide
Description
2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide is a fluorinated organic compound featuring a benzyl group substituted with a trifluoromethyl (-CF₃) group at the 2-position, a sulfonyl (-SO₂-) linker, and an ethanethioamide (-C(S)NH₂) moiety. This structure confers unique electronic and steric properties due to the strong electron-withdrawing nature of the -CF₃ group and the polar sulfonyl-thioamide backbone.
Properties
Molecular Formula |
C10H10F3NO2S2 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methylsulfonyl]ethanethioamide |
InChI |
InChI=1S/C10H10F3NO2S2/c11-10(12,13)8-4-2-1-3-7(8)5-18(15,16)6-9(14)17/h1-4H,5-6H2,(H2,14,17) |
InChI Key |
LROQLCHIXYEONJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC(=S)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with ethanethioamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins. The sulfonyl group can form hydrogen bonds with target molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
- 2-((3-(Trifluoromethyl)benzyl)sulfonyl)ethanethioamide (): This positional isomer substitutes -CF₃ at the benzyl ring’s 3-position instead of the 2-position. Notably, this compound is listed as discontinued, possibly indicating synthesis challenges or instability .
2-[(4-Fluorobenzyl)sulfonyl]ethanethioamide (–6):
Replaces the -CF₃ group with a fluorine atom at the benzyl ring’s 4-position. Fluorine’s smaller size and moderate electron-withdrawing effect (-I) contrast with -CF₃’s stronger inductive and steric effects. This difference could alter solubility, metabolic stability, or target engagement .
Heterocyclic and Functional Group Variations
- 2-((Furan-2-ylmethyl)sulfonyl)ethanethioamide (): Substitutes the benzyl ring with a furan heterocycle. This compound has a lower molar mass (219.28 g/mol) and a melting point of 128°C, suggesting distinct crystallinity compared to benzyl-based analogs .
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide ():
Features a ketone (oxo) group and a 4-CF₃-substituted phenyl ring. The ketone may increase polarity and hydrogen-bonding capacity, while the 4-CF₃ placement (vs. 2-CF₃ in the target compound) alters electronic distribution. NMR data (e.g., ¹H NMR δ 7.85–7.25 ppm for aromatic protons) highlight distinct resonance patterns due to substituent positioning .
Comparative Data Table
Reactivity and Stability Trends
- Metabolic Stability : Thioamide groups (as in the target compound) are prone to oxidation, but the -CF₃ group may mitigate this by sterically shielding reactive sites .
- Synthetic Accessibility : The discontinued status of the 3-CF₃ isomer () suggests synthetic hurdles, possibly due to regioselectivity challenges in CF₃ introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
